molecular formula C11H7BrF3NO2 B1414394 Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate CAS No. 1805023-26-0

Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate

Cat. No. B1414394
M. Wt: 322.08 g/mol
InChI Key: PTUZLUWWWXGDDJ-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate” is a versatile chemical compound widely used in scientific research1. Its unique properties enable its application in various fields, including organic synthesis, pharmaceutical development, and materials science1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described2. The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit2. However, the specific synthesis process for “Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate” is not readily available in the search results.



Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, “Methyl 2-bromo-4-(trifluoromethyl)benzoate” has a molecular weight of 283.04 and its Inchi Code is 1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H33. However, the specific molecular structure of “Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate” is not readily available in the search results.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, a free radical reaction involving NBS (N-bromosuccinimide) has been described4. However, the specific chemical reactions involving “Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate” are not readily available in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “Methyl 2-bromo-4-(trifluoromethyl)benzoate” is a liquid that should be stored in a dark place, sealed in dry, at 2-8C3. However, the specific physical and chemical properties of “Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate” are not readily available in the search results.


Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, “Methyl 2-bromo-4-(trifluoromethyl)benzoate” has been classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with hazard statements H302-H315-H319-H3353. However, the specific safety and hazards of “Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate” are not readily available in the search results.


Future Directions

The future directions for the research and application of “Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate” could involve further exploration of its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound and potentially expand its applications in various fields. However, specific future directions based on the current literature are not readily available in the search results.


properties

IUPAC Name

methyl 2-[3-bromo-4-cyano-2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-8(17)4-6-2-3-7(5-16)10(12)9(6)11(13,14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUZLUWWWXGDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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